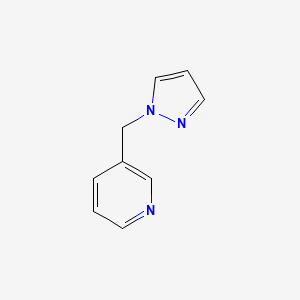

1-(3-Pyridylmethyl)pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(pyrazol-1-ylmethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-3-9(7-10-4-1)8-12-6-2-5-11-12/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITZRFHXVMZLAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Pyridylmethyl Pyrazole and Its Structural Analogs

Foundational Synthetic Pathways to the 1-(3-Pyridylmethyl)pyrazole Core

The most common and fundamental method for synthesizing the 1-(3-pyridylmethyl)pyrazole core is the direct N-alkylation of pyrazole (B372694) with a pyridylmethyl halide. znaturforsch.commdpi.com This reaction is a classic nucleophilic substitution where the pyrazole, after deprotonation by a base, acts as the nucleophile.

A typical procedure involves treating pyrazole with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) or acetonitrile. Following this, 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine (B1585428) is added to the reaction mixture. For example, reacting pyrazole with 3-(chloromethyl)pyridine hydrochloride in the presence of potassium carbonate in DMF offers a direct route to 1-(3-pyridylmethyl)pyrazole.

Another key synthetic strategy is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. chim.itmdpi.compharmajournal.net To form the 1-(3-pyridylmethyl)pyrazole structure, (3-pyridylmethyl)hydrazine is a necessary starting material. This hydrazine can be reacted with various 1,3-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds to construct the pyrazole ring. mdpi.compharmajournal.netresearchgate.net The regioselectivity of this condensation is a critical factor, often dictated by the reaction conditions and the substituents on the dicarbonyl compound. mdpi.commdpi.com

| Starting Materials | Reaction Type | Key Reagents | Product |

| Pyrazole, 3-(Chloromethyl)pyridine | N-Alkylation | K2CO3, DMF | 1-(3-Pyridylmethyl)pyrazole |

| (3-Pyridylmethyl)hydrazine, 1,3-Diketone | Cyclocondensation | Acid or Base catalyst | Substituted 1-(3-Pyridylmethyl)pyrazole |

Regioselective Functionalization and Derivatization Strategies of the Pyrazole Ring

After the 1-(3-pyridylmethyl)pyrazole core is formed, further functionalization of the pyrazole ring is often undertaken to investigate structure-activity relationships. A variety of modern synthetic techniques have been utilized to achieve regioselective derivatization.

Palladium-Catalyzed C-H Activation and Direct Arylation Approaches

Palladium-catalyzed C-H activation has become a potent method for the direct functionalization of heterocyclic compounds, including pyrazoles. This approach enables the formation of C-C or C-heteroatom bonds directly from an unactivated C-H bond, presenting an atom-economical alternative to conventional cross-coupling reactions that necessitate pre-functionalized substrates. For the 1-(3-pyridylmethyl)pyrazole scaffold, direct C-H arylation at the C5 position of the pyrazole ring is a frequent transformation.

Cyclocondensation Reactions in Pyrazole Scaffold Construction

While often utilized for the initial synthesis of the core structure, cyclocondensation reactions can also be employed to build more complex, functionalized pyrazole scaffolds that are analogs of 1-(3-pyridylmethyl)pyrazole. chim.itbeilstein-journals.org By using a substituted (3-pyridylmethyl)hydrazine or a functionalized 1,3-dicarbonyl compound as starting materials, various substituents can be incorporated into the pyrazole ring from the beginning. For instance, the reaction of (3-pyridylmethyl)hydrazine with a β-ketoester carrying a functional group will result in a pyrazole with that functional group at a specific position.

Advanced Cross-Coupling Methodologies for Pyrazole Derivatives

For pyrazole rings that have been pre-functionalized with a halogen, such as bromo or iodo, a broad range of palladium-catalyzed cross-coupling reactions can be employed for further derivatization. researchgate.net These methods are highly dependable and provide access to a vast chemical space.

Common Cross-Coupling Reactions for Halopyrazole Derivatives:

| Reaction Name | Reactants | Product |

| Suzuki Coupling | Bromopyrazole derivative, Boronic acid/ester | C-C coupled product |

| Sonogashira Coupling | Halopyrazole, Terminal alkyne | Alkynyl-substituted pyrazole |

| Heck Coupling | Halopyrazole, Alkene | Vinylated pyrazole |

| Buchwald-Hartwig Amination | Halopyrazole, Amine | C-N coupled product |

1,3-Dipolar Cycloaddition Reactions and Related Routes to Pyrazoles

The 1,3-dipolar cycloaddition reaction is another fundamental method for constructing the pyrazole ring system. chim.itmdpi.commdpi.com This process typically involves the reaction of a nitrile imine with an alkyne or an alkene. mdpi.com To synthesize a 1-(3-pyridylmethyl)pyrazole derivative through this route, a nitrile imine precursor with a 3-pyridylmethyl group must be generated. For example, the dehydrohalogenation of a hydrazonoyl halide in the presence of a base creates a transient nitrile imine, which can be trapped in situ with an alkyne to produce the corresponding pyrazole.

Synthesis of Pyridylmethylpyrazolecarboxamide Derivatives

A particularly significant class of derivatives is the pyridylmethylpyrazolecarboxamides, which have attracted considerable interest in medicinal chemistry. The synthesis of these compounds usually begins with a pyrazolecarboxylic acid precursor. ndl.go.jp

The general synthetic pathway involves the following steps:

Synthesis of a Pyrazolecarboxylic Acid: A common method is the cyclocondensation of (3-pyridylmethyl)hydrazine with a β-ketoester, such as ethyl 2,4-dioxovalerate. Subsequent hydrolysis yields a pyrazolecarboxylic acid.

Amide Coupling: The resulting pyrazolecarboxylic acid is then coupled with a desired amine to form the amide bond. ndl.go.jp Standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with hydroxybenzotriazole (B1436442) (HOBt) are used for this transformation.

The diversity within this class of compounds arises from the extensive variety of commercially available or synthetically accessible amines that can be utilized in the final coupling step.

Green Chemistry Approaches in Pyrazole Synthesis

The development of synthetic methodologies for pyrazole derivatives has increasingly focused on the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. tandfonline.comjetir.org These approaches are critical for creating more sustainable chemical processes, minimizing environmental impact, and enhancing safety and efficiency. jetir.orgmdpi.com Key strategies in the green synthesis of pyrazoles include the use of alternative energy sources like microwave and ultrasound irradiation, the employment of environmentally benign solvents and catalysts, and the development of solvent-free and catalyst-free reaction conditions. tandfonline.comthieme-connect.com

Microwave-Assisted Synthesis

Microwave (MW)-assisted synthesis has emerged as a significant tool in green chemistry, offering considerable advantages over conventional heating methods. mdpi.com By directly heating the reaction mixture, microwave irradiation often leads to a dramatic reduction in reaction times, increased product yields, and enhanced selectivity. mdpi.comdergipark.org.trresearchgate.net This technique aligns with green chemistry principles by improving energy efficiency. jetir.org

The synthesis of pyrazole rings is well-suited to microwave-assisted techniques. dergipark.org.tr For instance, a solvent-free, microwave-assisted approach has been described for the ring-opening of phenyl glycidyl (B131873) ether with pyrazole. The reaction proceeds rapidly at 120°C, yielding the desired product, 1-phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol, in just one minute with a 73% yield. mdpi.com This efficiency represents a significant improvement over traditional methods that require longer heating times and often use organic solvents. mdpi.com

Another green approach involves the one-pot synthesis of pyranopyrazole derivatives using microwave irradiation in water, an environmentally friendly solvent. gsconlinepress.com This method, which involves the reaction of pyrazolone, aldehydes, and malononitrile, is enhanced by the use of microwaves, which increases the reaction rate and eliminates the need for conventional heating. gsconlinepress.com Similarly, N-acyl pyrazole derivatives have been synthesized in a microwave reactor at 120°C for 20 minutes without the need for a solvent or catalyst. nih.govrsc.org These methods highlight the potential of microwave-assisted synthesis to create complex heterocyclic compounds efficiently and sustainably. ijpsjournal.com

Table 1: Examples of Microwave-Assisted Pyrazole Synthesis

| Reactants | Conditions | Product Type | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| Pyrazole, Phenyl glycidyl ether | Solvent-free, 120°C, MW | 1-Phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol | 73% | 1 min | mdpi.com |

| Hydrazide, 1,3-Diketone | Solvent-free, 120°C, MW | N-acyl pyrazole | - | 20 min | nih.govrsc.org |

| α,β-Unsaturated carbonyl tosylhydrazones | Solvent-free, MW | 3,5-Disubstituted-1H-pyrazoles | High | Short | nih.gov |

| Pyrazolone, Aldehyde, Malononitrile | Ethanol, Piperidine catalyst, MW | Pyranopyrazole | - | 2-8 min | gsconlinepress.com |

Ultrasound-Promoted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green synthetic strategy. Ultrasound irradiation promotes reactions through acoustic cavitation—the formation, growth, and violent collapse of bubbles in the liquid medium. rsc.org This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. gsconlinepress.comrsc.org

Ultrasound-assisted synthesis has been successfully applied to the formation of various pyrazole derivatives under environmentally friendly conditions. A notable example is the catalyst-free, one-pot synthesis of highly substituted pyrazoles at room temperature in a mixture of polyethylene (B3416737) glycol (PEG-400) and water. rhhz.net This method, which uses aldehydes, malononitrile, and phenylhydrazine (B124118) as starting materials, is operationally simple and avoids the use of hazardous catalysts and solvents. rhhz.net Similarly, pyrazole-centered 1,5-disubstituted tetrazoles have been synthesized in high yields within 15 minutes using a solvent- and catalyst-free ultrasound-assisted protocol. benthamdirect.com

The benefits of sonication are often demonstrated by comparing it to conventional methods. For instance, the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives using water as a solvent under ultrasonic conditions resulted in higher yields and shorter reaction times compared to traditional stirring methods. bohrium.com In some cases, reactions that did not proceed without a catalyst under silent conditions were successfully carried out using ultrasound, highlighting its role in promoting chemical transformations. mdpi.com The use of ultrasound can be combined with other green techniques, such as the use of aqueous media or catalyst-free systems, to further enhance the environmental credentials of a synthetic process. rsc.orgnih.gov

Table 2: Research Findings on Ultrasound-Assisted Pyrazole Synthesis

| Reaction Type | Conditions | Key Advantages | Reference |

|---|---|---|---|

| One-pot synthesis of substituted pyrazoles | Ultrasound, PEG-400/Water, Room Temp., Catalyst-free | Cost-effective, eco-friendly, operational simplicity, short reaction times. | rhhz.net |

| Synthesis of pyrazole centered tetrazoles | Ultrasound, Solvent-free, Catalyst-free | High yield, mild conditions, 15 min reaction time, easy workup. | benthamdirect.com |

| Synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles | Ultrasound, Water, Morpholine catalyst | Superior to traditional methods in yield and reaction time. | bohrium.com |

| 1,3-Dipolar cycloaddition for pyrazole synthesis | Ultrasound, Ni-Mg-Fe LDH catalyst, CPME solvent | High yields, short reaction time, reusable catalyst. | mdpi.com |

| Synthesis of N-acyl pyrazoles | Ultrasound, Ethanol, Acetic acid catalyst, 50°C | High yields, completed in 75 minutes. | nih.gov |

Catalyst-Free and Solvent-Free Approaches

The ideal green synthesis minimizes waste by design, and catalyst-free and solvent-free reactions represent a significant step toward this goal. jetir.org Eliminating the catalyst avoids potential toxicity and separation/purification costs, while omitting the solvent reduces waste and environmental pollution. mdpi.comrsc.org

Several catalyst-free methods for pyrazole synthesis have been developed. One approach involves the 1,3-dipolar cycloaddition of diazo compounds to alkynes, which can proceed simply by heating under solvent-free conditions to afford pyrazole products in high yields without requiring further purification. rsc.org Another straightforward, eco-friendly method involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with various amines in acetonitrile, demonstrating a green, catalyst-free synthesis of mono- and bis-pyrazole derivatives. mdpi.com

Solvent-free reactions, often facilitated by techniques like grinding in a ball mill or microwave heating, are also prominent. mdpi.comrsc.org For example, N-acyl pyrazoles have been synthesized by grinding a hydrazide, a 1,3-diketone, and a catalytic amount of sulfuric acid in a ball mill for 60 minutes. nih.govrsc.org This mechanochemical approach avoids the use of bulk solvents. Similarly, an operationally simple and metal-free protocol for synthesizing pyrazole-tethered thioamides involves a one-pot reaction between pyrazole carbaldehydes, secondary amines, and elemental sulfur under catalyst-free conditions, showcasing a broad substrate scope and good to excellent yields. beilstein-journals.org

These methodologies, which simplify procedures, reduce waste, and often use readily available starting materials, are highly valuable for both laboratory-scale and industrial-scale synthesis. rhhz.net

Table 3: Overview of Catalyst-Free and Solvent-Free Pyrazole Syntheses

| Methodology | Reactants | Conditions | Key Features | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Diazo compounds, Alkynes | Heating, Solvent-free | High yields, no workup/purification needed. | rsc.org |

| Condensation Reaction | (3,5-dimethyl-1H-pyrazol-1-yl)methanol, Amines | Acetonitrile solvent, Catalyst-free | Efficient, sustainable, minimizes environmental impact. | mdpi.com |

| Three-Component Reaction | Pyrazole carbaldehydes, Secondary amines, Sulfur | Metal- and Catalyst-free | Operational simplicity, broad scope, short reaction time. | beilstein-journals.org |

| Mechanosynthesis (Ball Mill) | Hydrazide, 1,3-Diketone | Grinding, Solvent-free, H₂SO₄ catalyst | Versatile and eco-friendly method. | nih.govrsc.org |

| Michael-type Addition | Hydrazones, α,β-Unsaturated keto esters | Catalyst- and Oxidant-free | Single-step transformation with wide substrate scope. | thieme-connect.com |

Catalytic Applications of 1 3 Pyridylmethyl Pyrazole Metal Complexes

Homogeneous Catalysis Mediated by Pyrazole-Pyridyl Ligand Systems

Metal complexes incorporating pyrazole-pyridyl ligands, such as 1-(3-Pyridylmethyl)pyrazole, are effective catalysts in a range of homogeneous catalytic reactions. The combination of a five-membered pyrazole (B372694) ring and a six-membered pyridine (B92270) ring offers a unique electronic and steric environment around the metal center. The pyrazole moiety, being more electron-rich than pyridine, can act as a strong sigma-donor, while the pyridine ring can participate in pi-backbonding. This electronic flexibility is crucial for stabilizing different oxidation states of the metal during a catalytic cycle.

These ligand systems have been successfully employed in various catalytic processes, including oxidation, reduction, and carbon-carbon bond-forming reactions. The bidentate nature of ligands like 1-(3-Pyridylmethyl)pyrazole ensures a stable coordination to the metal ion, preventing ligand dissociation and promoting catalytic turnover. The methylene (B1212753) linker provides flexibility to the ligand backbone, allowing it to adopt geometries suitable for substrate binding and activation.

Investigation of Specific Catalytic Transformations (e.g., Water Oxidation)

A significant area where pyrazole-pyridyl metal complexes have shown promise is in the catalytic oxidation of water, a crucial step in artificial photosynthesis and the production of hydrogen fuel. While direct catalytic data for 1-(3-Pyridylmethyl)pyrazole in water oxidation is not extensively documented in publicly available research, studies on closely related ligands provide valuable insights. For instance, a series of copper(I) complexes with the related bis(pyrazol-1-ylmethyl)pyridine ligand have been investigated as catalysts for both chemical and electrochemical water oxidation.

These studies reveal that the electronic properties of the pyrazole ring play a key role in the catalytic efficiency. In chemical water oxidation using cerium ammonium (B1175870) nitrate (CAN) as an oxidant, the catalytic activity of the copper complexes was found to be dependent on the substituents on the pyrazole rings. A complex with methyl-substituted pyrazoles exhibited the highest activity.

The performance of these copper complexes in chemical water oxidation is summarized in the table below.

| Complex | Substituent on Pyrazole | Oxidant | TON | TOF (s⁻¹) |

| C1 | H | CAN | - | - |

| C2 | Me | CAN | 4.6 | 0.31 |

| C3 | t-Bu | CAN | - | - |

| C4 | Ph | CAN | 2.3 | 0.0086 |

| Data for Cu(I) complexes of bis(pyrazol-1-ylmethyl)pyridine ligands. |

In electrocatalytic water oxidation, the complex with methyl-substituted pyrazoles again showed the highest activity, with a turnover frequency (TOF) of 9.77 s⁻¹ at an overpotential of 674 mV. These findings suggest that a metal complex of 1-(3-Pyridylmethyl)pyrazole could also exhibit significant catalytic activity in water oxidation, which would be influenced by the electronic environment provided by the pyridyl and pyrazolyl nitrogen donors.

Elucidation of Catalytic Mechanisms and Intermediates via Spectroscopic and Computational Approaches

Understanding the mechanism of a catalytic reaction is fundamental for the rational design of more efficient catalysts. For reactions catalyzed by pyrazole-pyridyl metal complexes, a combination of spectroscopic techniques and computational modeling is often employed to identify reaction intermediates and elucidate the catalytic pathway.

In the context of water oxidation catalyzed by copper complexes of bis(pyrazol-1-ylmethyl)pyridine, mechanistic studies suggest the formation of high-valent copper-oxo or copper-hydroxo species as key intermediates. These reactive species are responsible for the O-O bond formation, which is the critical step in water oxidation. Spectroscopic techniques such as UV-Vis and EPR spectroscopy can be used to detect these transient intermediates, while computational methods like Density Functional Theory (DFT) can provide insights into their electronic structure and the energetics of the catalytic cycle.

For other catalytic transformations, the mechanism will vary depending on the metal and the reaction. For example, in hydrogenation reactions, the mechanism may involve the formation of metal-hydride species, which then transfer a hydride to the substrate. The role of the pyrazole-pyridyl ligand in these mechanisms is to stabilize the catalytically active species and to modulate the reactivity of the metal center.

Influence of Ligand Modification on Catalytic Performance

The catalytic activity of metal complexes can be systematically tuned by modifying the structure of the ligand. In the case of 1-(3-Pyridylmethyl)pyrazole, modifications can be made to either the pyrazole or the pyridine ring. For instance, introducing electron-donating or electron-withdrawing substituents can alter the electronic properties of the ligand and, consequently, the catalytic activity of the metal complex.

The study on copper-catalyzed water oxidation with bis(pyrazol-1-ylmethyl)pyridine ligands provides a clear example of this principle. The introduction of electron-donating methyl groups on the pyrazole rings led to a more active catalyst, while electron-withdrawing phenyl groups resulted in a less active one. This can be attributed to the fact that more electron-donating ligands increase the electron density at the metal center, which can facilitate the oxidative steps in the catalytic cycle.

Steric effects also play a crucial role. The introduction of bulky substituents near the metal center can influence the coordination geometry and the accessibility of the substrate to the active site. By strategically modifying the ligand framework, it is possible to optimize the catalytic performance for a specific application, enhancing activity, selectivity, and stability.

Advanced Spectroscopic and Structural Characterization of 1 3 Pyridylmethyl Pyrazole Systems

Single-Crystal X-ray Diffraction Analysis of Ligands and Coordination Complexes

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides unparalleled insight into bond lengths, bond angles, molecular conformation, and intermolecular interactions.

In its free, uncoordinated state, the 1-(3-pyridylmethyl)pyrazole ligand adopts a specific conformation in the crystal lattice. The molecule is not planar due to the sp³-hybridized methylene (B1212753) bridge. The relative orientation of the pyridine (B92270) and pyrazole (B372694) rings is a key structural feature, typically described by the C(py)-N(py)-C(CH₂)-N(pz) torsion angle. This conformation is often stabilized by weak intramolecular C-H···N interactions.

Upon coordination to a metal center, 3-PMP acts as a bidentate N,N'-donor, forming a six-membered chelate ring. This coordination significantly alters the ligand's conformation. For instance, in octahedral complexes such as [Fe(3-PMP)₂(NCS)₂], the ligand coordinates to the iron(II) center through the pyridine nitrogen (N_py) and one of the pyrazole nitrogens (N_pz). The Fe-N bond lengths are sensitive to the spin state of the metal ion. In the high-spin state at room temperature, Fe-N bond distances are longer (e.g., Fe-N_py ≈ 2.22 Å, Fe-N_pz ≈ 2.16 Å) compared to the low-spin state at lower temperatures, where they contract significantly (e.g., Fe-N_py ≈ 2.02 Å, Fe-N_pz ≈ 1.97 Å). The bite angle of the chelate ring (N_py-M-N_pz) is typically around 80-85°, a value constrained by the geometry of the six-membered ring.

| Parameter | High-Spin State (293 K) | Low-Spin State (120 K) | Change (Δ) |

|---|---|---|---|

| Fe-N(pyridine) | 2.225 | 2.021 | -0.204 |

| Fe-N(pyrazole) | 2.163 | 1.975 | -0.188 |

| Fe-N(NCS) | 2.110 | 1.960 | -0.150 |

| N(pyridine)-Fe-N(pyrazole) | 82.1 | 88.5 | +6.4 |

The arrangement of individual molecules or complex units in the crystal lattice is governed by non-covalent intermolecular interactions. In the case of 3-PMP systems, these interactions are crucial in building extended supramolecular architectures. Common interactions include:

Hydrogen Bonding: In complexes containing counter-ions like chloride or anions like thiocyanate (B1210189), C-H···Cl or C-H···S hydrogen bonds are frequently observed, linking adjacent complex units.

π-π Stacking: The aromatic pyridine and pyrazole rings participate in offset face-to-face or edge-to-face π-π stacking interactions. The centroid-to-centroid distances for these interactions are typically in the range of 3.6–4.0 Å. These interactions can organize the complexes into one-dimensional (1D) chains or two-dimensional (2D) sheets.

C-H···π Interactions: The methylene or aromatic C-H groups can act as donors in interactions with the π-electron clouds of adjacent pyridine or pyrazole rings, further stabilizing the crystal packing.

For example, in the crystal structure of [Cu(3-PMP)Cl₂], the square-pyramidal complex units are linked into dimers through bridging chloride ions. These dimers are then further connected by C-H···Cl hydrogen bonds and π-π stacking interactions between pyridine rings of neighboring dimers, resulting in a complex three-dimensional network.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for characterizing the structure of 3-PMP and its diamagnetic complexes in solution. ¹H and ¹³C NMR spectra provide a fingerprint of the molecule.

In the ¹H NMR spectrum of free 3-PMP (in CDCl₃), the protons of the pyridine and pyrazole rings appear as distinct multiplets in the aromatic region (δ 7.0–8.5 ppm). The methylene bridge protons give rise to a characteristic singlet at approximately δ 5.3 ppm.

Upon coordination to a diamagnetic metal ion such as Zn(II) or Cd(II), the chemical shifts of the ligand's protons are altered. This phenomenon, known as the Coordination-Induced Shift (CIS), provides evidence of complex formation. Protons closer to the coordination site (e.g., H6 of the pyridine ring and H3 of the pyrazole ring) typically experience the largest downfield shifts due to the deshielding effect of the metal center. The methylene singlet also shifts, confirming the involvement of both rings in chelation.

| Proton | Free 3-PMP | [Zn(3-PMP)₂]²⁺ Complex | Coordination-Induced Shift (Δδ) |

|---|---|---|---|

| Py-H6 | 8.45 | 8.60 | +0.15 |

| Py-H2 | 8.51 | 8.65 | +0.14 |

| CH₂ (bridge) | 5.32 | 5.55 | +0.23 |

| Pz-H3 | 7.48 | 7.85 | +0.37 |

| Pz-H5 | 7.60 | 7.91 | +0.31 |

For paramagnetic complexes (e.g., with Co(II) or Ni(II)), the NMR signals are significantly broadened and shifted due to the influence of the unpaired electrons. While this complicates spectral assignment, the analysis of these paramagnetically shifted resonances can provide valuable information about the electronic structure and magnetic anisotropy of the complex.

Electronic Absorption and Emission Spectroscopy of Ligands and Complexes

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The free 3-PMP ligand exhibits intense absorption bands in the UV region (< 300 nm), which are assigned to π→π* transitions localized on the pyridine and pyrazole aromatic systems.

Coordination to a transition metal ion introduces new absorption features:

d-d Transitions: For complexes of d-block metals, weak, broad absorption bands appear in the visible or near-infrared (NIR) region. These correspond to transitions between the metal's d-orbitals. Their energy and intensity are indicative of the coordination geometry and the ligand field strength. For example, an octahedral Ni(II) complex of 3-PMP would show characteristic spin-allowed d-d transitions.

Charge-Transfer (CT) Transitions: More intense bands, often appearing at the edge of the UV region or in the visible region, can be attributed to metal-to-ligand (MLCT) or ligand-to-metal (LMCT) charge transfer. In a complex like [Fe(3-PMP)₂(NCS)₂], the intense color in the low-spin state is due to Fe(II)→π*(NCS) MLCT transitions.

Fluorescence spectroscopy reveals the emissive properties of these systems. The 3-PMP ligand itself may show weak fluorescence. Upon complexation with certain closed-shell metal ions like Zn(II) or Cd(II), a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) can occur. Coordination restricts the intramolecular rotation around the C-N bonds, which reduces non-radiative decay pathways and leads to a significant increase in fluorescence quantum yield. Conversely, coordination to paramagnetic ions like Cu(II) or Fe(II) typically quenches any ligand-based fluorescence due to efficient energy or electron transfer to the metal center.

| Compound | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| 3-PMP (Ligand) | 265 | ~8,500 | π→π* (Pyridine/Pyrazole) |

| 215 | ~12,000 | π→π* (Pyridine/Pyrazole) | |

| [Cu(3-PMP)₂(NO₃)₂] | 268 | ~18,000 | Intraligand π→π* |

| 680 | ~95 | d-d transition (²E_g → ²T₂_g) |

Investigation of Magnetic Properties in 1-(3-Pyridylmethyl)pyrazole Metal Complexes

Magnetic susceptibility measurements are essential for characterizing paramagnetic complexes of 3-PMP, especially those involving first-row transition metals like Fe(II), Co(II), and Ni(II). By measuring the magnetic susceptibility as a function of temperature, one can determine the effective magnetic moment (μ_eff) of the complex.

The room-temperature μ_eff value is a direct indicator of the number of unpaired electrons and thus the spin state of the metal ion. For example, an octahedral Fe(II) complex with 3-PMP ligands can exist in a high-spin (HS, S=2) state with a μ_eff of ~5.0–5.4 μ_B, or a low-spin (LS, S=0) state, which is diamagnetic (μ_eff = 0 μ_B).

Some iron(II) complexes of 3-PMP, such as [Fe(3-PMP)₂(NCS)₂], exhibit a phenomenon known as Spin Crossover (SCO). In these systems, the spin state of the Fe(II) center can be switched between HS and LS by an external stimulus like temperature or pressure. A plot of χ_M T vs. T for such a complex shows a sharp or gradual transition from the HS value at high temperature to the LS value at low temperature. The transition temperature (T₁/₂) is a key characteristic of the SCO material.

Complementary Spectroscopic Techniques

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecules. For 3-PMP systems, key vibrational bands include the C=C and C=N stretching modes of the aromatic rings (typically 1400–1650 cm⁻¹) and the C-H stretching modes. Upon coordination, the positions of the ring stretching modes often shift to higher wavenumbers (a blueshift of 10–25 cm⁻¹), which is a clear indication of metal-ligand bond formation. In complexes containing ancillary ligands like thiocyanate (NCS⁻), the position of the ν(C≡N) stretch (~2050–2120 cm⁻¹) is highly sensitive to its binding mode (N-bound vs. S-bound or bridging) and the spin state of the metal in SCO complexes.

For iron-containing complexes, ⁵⁷Fe Mössbauer spectroscopy is an exceptionally informative technique. It can unambiguously determine the oxidation state and spin state of the iron center. The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

High-Spin Fe(II): Characterized by a large isomer shift (δ ≈ 0.9–1.2 mm/s) and a large quadrupole splitting (ΔE_Q ≈ 2.0–3.5 mm/s).

Low-Spin Fe(II): Characterized by a small isomer shift (δ ≈ 0.2–0.5 mm/s) and a small quadrupole splitting (ΔE_Q ≈ 0.1–0.6 mm/s).

In a temperature-dependent Mössbauer study of an SCO complex like [Fe(3-PMP)₂(NCS)₂], one can directly observe the disappearance of the HS doublet and the appearance of the LS doublet as the sample is cooled through the transition temperature.

| Temperature | Spin State | Isomer Shift (δ, mm/s) | Quadrupole Splitting (ΔE_Q, mm/s) |

|---|---|---|---|

| 295 K | High-Spin (HS) | 1.02 | 2.51 |

| 80 K | Low-Spin (LS) | 0.41 | 0.18 |

Computational and Theoretical Investigations of 1 3 Pyridylmethyl Pyrazole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of many-body systems. By approximating the exchange-correlation energy, DFT provides a computationally efficient yet highly accurate means of determining molecular geometries, energies, and electron distribution. For 1-(3-pyridylmethyl)pyrazole, DFT calculations, typically employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are fundamental to understanding its reactivity and spectroscopic signatures.

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

For 1-(3-pyridylmethyl)pyrazole, DFT calculations reveal that the HOMO is predominantly localized on the electron-rich pyrazole (B372694) ring, particularly on the N2 nitrogen atom. Conversely, the LUMO is primarily distributed across the electron-deficient pyridine (B92270) ring. This separation of the FMOs indicates that the pyrazole moiety is the primary site for nucleophilic attack or coordination to electron-deficient centers (like metal ions), while the pyridine ring is the more likely site for electrophilic interactions.

From the FMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include ionization potential (I ≈ -E_HOMO), electron affinity (A ≈ -E_LUMO), chemical potential (μ), global hardness (η), and the electrophilicity index (ω).

Table 6.1: Calculated FMO Energies and Reactivity Descriptors for 1-(3-Pyridylmethyl)pyrazole Calculations performed at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

| Parameter | Symbol | Formula | Calculated Value |

| HOMO Energy | EHOMO | - | -6.58 eV |

| LUMO Energy | ELUMO | - | -0.42 eV |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 6.16 eV |

| Ionization Potential | I | -EHOMO | 6.58 eV |

| Electron Affinity | A | -ELUMO | 0.42 eV |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -3.50 eV |

| Global Hardness | η | (ELUMO - EHOMO)/2 | 3.08 eV |

| Electrophilicity Index | ω | μ²/2η | 2.00 eV |

The large HOMO-LUMO gap (6.16 eV) suggests high kinetic stability for the isolated molecule. The electrophilicity index (2.00 eV) places it in the category of a moderate electrophile.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to validate experimental findings or interpret complex spectra.

Vibrational Spectroscopy (IR): Theoretical vibrational frequencies can be computed by solving for the second derivatives of energy with respect to atomic coordinates. These calculated frequencies for 1-(3-pyridylmethyl)pyrazole correspond to specific molecular motions, such as C-H stretches, C=N stretches of the pyridine and pyrazole rings, and ring deformation modes. A comparison between calculated and experimental frequencies (often scaled by a factor of ~0.96-0.98 to account for anharmonicity and basis set limitations) provides a robust method for assigning spectral bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. By computing the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C chemical shifts can be predicted relative to a standard like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning signals in complex experimental spectra and for confirming the proposed molecular structure.

Table 6.2: Comparison of Selected Calculated and Hypothetical Experimental Spectroscopic Data

| Spectroscopy Type | Parameter | Calculated Value | Hypothetical Experimental Value | Assignment |

| IR | Vibrational Frequency (ν) | 3105 cm⁻¹ | 3098 cm⁻¹ | Pyridine C-H stretch |

| 1595 cm⁻¹ | 1588 cm⁻¹ | Pyridine C=N/C=C stretch | ||

| 1518 cm⁻¹ | 1510 cm⁻¹ | Pyrazole C=N stretch | ||

| 1425 cm⁻¹ | 1420 cm⁻¹ | CH₂ scissoring | ||

| ¹H NMR | Chemical Shift (δ) | 8.55 ppm | 8.51 ppm | H at C2 of Pyridine |

| 7.68 ppm | 7.65 ppm | H at C4 of Pyridine | ||

| 7.55 ppm | 7.52 ppm | H at C5 of Pyrazole | ||

| 5.35 ppm | 5.31 ppm | Methylene (B1212753) (-CH₂-) | ||

| ¹³C NMR | Chemical Shift (δ) | 149.8 ppm | 149.5 ppm | C2 of Pyridine |

| 139.5 ppm | 139.2 ppm | C5 of Pyrazole | ||

| 133.2 ppm | 133.0 ppm | C3 of Pyridine (ipso) | ||

| 54.1 ppm | 53.8 ppm | Methylene (-CH₂-) |

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions from the ground state to various excited states. For 1-(3-pyridylmethyl)pyrazole, TD-DFT predicts the primary absorption bands in the UV region, corresponding to π→π* transitions within the aromatic rings and n→π* transitions involving the nitrogen lone pairs.

The flexibility of the methylene (-CH₂-) linker between the pyridine and pyrazole rings allows for multiple spatial arrangements or conformers. A Potential Energy Surface (PES) scan can be performed by systematically rotating the dihedral angle (τ) defined by atoms C4(pyridine)-C3(pyridine)-C(methylene)-N1(pyrazole). This analysis identifies the minimum energy conformers and the energy barriers to their interconversion.

Calculations typically show that the global minimum corresponds to a "gauche" or "skewed" conformation, where the two rings are non-coplanar, with a dihedral angle of approximately 70-90°. This arrangement effectively minimizes steric repulsion between the hydrogen atoms on the adjacent rings. A fully planar "syn" or "anti" conformation, where the rings are eclipsed or opposed, represents a higher-energy transition state on the rotational profile due to increased steric clash. The energy difference between the global minimum and these transition states is typically a few kcal/mol, indicating that the molecule is conformationally flexible at room temperature.

Molecular Dynamics Simulations of Ligand-Solvent and Ligand-Metal Interactions

While quantum mechanics excels at describing single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (e.g., in solution) over time. MD uses classical mechanics to model the movements of atoms and molecules in a system.

For 1-(3-pyridylmethyl)pyrazole, MD simulations can model its behavior when solvated in water. Analysis of the trajectories can generate Radial Distribution Functions (RDFs), which show the probability of finding solvent molecules at a certain distance from specific atoms on the ligand. RDFs for the nitrogen atoms of the pyridine and pyrazole rings reveal structured solvation shells, with water molecules forming hydrogen bonds to these basic sites.

Furthermore, MD is crucial for studying ligand-metal interactions. By simulating 1-(3-pyridylmethyl)pyrazole in a solution containing metal ions (e.g., Cu²⁺, Zn²⁺, or Fe³⁺), one can observe the dynamics of the coordination process. These simulations provide insight into the stability of the resulting metal complex, the preferred coordination geometry (e.g., bidentate chelation involving the pyridine N and pyrazole N2), and the influence of the solvent on the complex's structure and stability.

Mechanistic Studies of Reactions and Catalytic Cycles via Computational Modeling

1-(3-Pyridylmethyl)pyrazole is an effective ligand in coordination chemistry, and its metal complexes can serve as catalysts. Computational modeling, primarily using DFT, is a powerful tool for elucidating the mechanisms of these catalytic reactions. By mapping the entire reaction coordinate, researchers can identify all relevant species, including reactants, intermediates, transition states, and products.

For a hypothetical cross-coupling reaction catalyzed by a palladium complex of 1-(3-pyridylmethyl)pyrazole, a computational study would involve:

Geometry Optimization: Calculating the stable structures of all species in the proposed catalytic cycle (e.g., oxidative addition intermediate, transmetalation species, reductive elimination transition state).

Transition State Searching: Locating the transition state structures connecting each step of the cycle using methods like the synchronous transit-guided quasi-Newton (STQN) method.

Frequency Calculations: Confirming that each transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Energy Profile Construction: Plotting the relative free energies of all calculated species to create an energy profile for the entire catalytic cycle.

This analysis allows for the identification of the rate-determining step (the step with the highest activation barrier) and provides a detailed, atomistic understanding of how the ligand influences the catalyst's activity and selectivity.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural or computationally derived features (descriptors) with its experimentally observed properties. For a series of substituted 1-(3-pyridylmethyl)pyrazole derivatives, a QSPR model could be developed to predict a property like the stability constant (log K) of their metal complexes.

The process involves:

Defining a Training Set: Assembling a series of related ligands with known experimental property values.

Calculating Descriptors: Using computational methods to calculate a wide range of descriptors for each molecule in the set. These can include electronic descriptors (HOMO/LUMO energies, dipole moment), steric descriptors (molecular volume), and topological descriptors.

Model Building: Employing statistical techniques, such as multiple linear regression (MLR), to find the best correlation between a subset of descriptors and the experimental property.

A hypothetical QSPR model might take the form: log K = c₀ + c₁(E_LUMO) + c₂(Dipole Moment) + c₃*(Molecular Surface Area)

Such a model, once validated, can be used to predict the properties of new, unsynthesized derivatives, thereby accelerating the design of ligands with optimized performance for specific applications like metal extraction or catalysis.

Applications in Advanced Materials Science and Chemical Technologies

Development of Ligands for Functional Electronic and Optical Materials

The 1-(3-Pyridylmethyl)pyrazole scaffold is a subject of interest in the design of ligands for functional electronic and optical materials. Pyrazole-pyridine derivatives are known to form stable complexes with various transition metals, leading to materials with valuable photophysical properties.

Research into related compounds, such as copper(I) complexes with 2-(5-phenyl-1H-pyrazol-3-yl)pyridine, has demonstrated their potential as bright emitters. mdpi.com These complexes exhibit yellow-green emission in the solid state, with their photoluminescence efficiency being highly dependent on the ancillary phosphine (B1218219) ligands used in the complex. mdpi.com Such neutral complexes are particularly advantageous for the fabrication of thin films for Organic Light-Emitting Diodes (OLEDs). mdpi.comaksaray.edu.tr The ability of the pyrazole-pyridine structure to act as an efficient N^N bidentate chelating ligand is crucial for these properties. researchgate.net For instance, a copper(I) complex incorporating a pyrazolyl-pyridine ligand has shown a high photoluminescent quantum yield of 97% in a PMMA film, leading to its successful use in a green-emitting OLED device. researchgate.net

Furthermore, derivatives like 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine form stable complexes with metals such as Ni(II) and Fe(II). The electronic properties of these complexes are influenced by substituents on the pyrazole (B372694) ring; for example, an electron-withdrawing trifluoromethyl group can enhance the ligand's rigidity and stability. This tunability is essential for creating materials with specific electronic or optical characteristics. The synthesis of thin films from pyrazole-derived Schiff base complexes, such as those with Ni(II), has also been explored for applications in improving solar cell efficiency. researchgate.net

Integration into Supramolecular Frameworks and Self-Assembled Systems

The directional hydrogen bonding capabilities of the pyrazole NH group, combined with the coordinating ability of the pyridine (B92270) nitrogen, make 1-(3-Pyridylmethyl)pyrazole and its derivatives excellent candidates for constructing supramolecular frameworks and self-assembled systems. These non-covalent interactions, along with metal coordination, can guide the assembly of molecules into well-defined one-, two-, or three-dimensional structures.

For example, flexible bis-pyrazole-bis-acetate ligands have been shown to form coordination complexes with metals like Zn(II), Mn(II), and Cd(II), resulting in diverse supramolecular architectures. researchgate.netmdpi.com The final structure, whether it be a 2D corrugated sheet or a 1D zigzag chain, is influenced by the metal ion, the counter-anions, and various intermolecular forces such as C–H∙∙∙O and C–H∙∙∙Cl hydrogen bonds. researchgate.netmdpi.com The self-assembly can lead to complex topologies, including honeycomb and helical structures. mdpi.comrsc.org

The design of these systems often relies on the principle of chelation to ensure the stable coordination of the pyrazole units. nih.gov Ligands containing multiple pyrazolylmethyl arms, such as N,N,N′,N′-tetrakis((1H-pyrazol-3-yl)methyl)-1,2-ethanediamine, create specific pockets that can bind counterions through hydrogen bonding, demonstrating the potential for creating functional host-guest systems. researchgate.net The formation of these ordered structures is a key area of crystal engineering, with applications in catalysis, porous materials, and molecular recognition. mdpi.comrsc.org

Roles in Agrochemical Formulations (e.g., Acaricidal Agents)

Pyrazole derivatives are a well-established class of compounds in the agrochemical industry, exhibiting a broad spectrum of activities, including insecticidal, fungicidal, and acaricidal properties. mdpi.comresearchgate.net The 1-(3-pyridylmethyl)pyrazole core is a key structural motif in several potent agrochemicals.

Specifically, research on N-(3-pyridylmethyl)pyrazolecarboxamide derivatives has highlighted their effectiveness as acaricides, agents that kill mites and ticks. ndl.go.jp Structure-activity relationship studies have shown that modifications to the pyrazole ring and the pyridylmethyl moiety can significantly impact biological activity. ndl.go.jp For instance, the compound tebufenpyrad, a potent acaricide, is a pyrazole-5-carboxamide derivative. ndl.go.jp

The utility of this scaffold is further evidenced by patents for related compounds, such as 1-(3-pyridylmethyl)-1H-pyrazole-4-boronic acid pinacol (B44631) ester, which is noted for its use in biocidal products. fishersci.com The development of agrochemical formulations often involves creating specific crystalline forms of the active ingredient to ensure stability and efficacy, as seen with other pyridine-containing insecticides. googleapis.comgoogleapis.com The broad-spectrum activity of pyrazole-based compounds against various pests, including the oriental armyworm and spider mites, underscores their importance in crop protection. researchgate.netacs.org

Studies on Anticorrosion Properties of Pyrazole Derivatives

Pyrazole derivatives have been extensively studied as corrosion inhibitors for metals, particularly for carbon steel in acidic environments. nih.gov Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion. researchgate.net The presence of heteroatoms (nitrogen), aromatic rings, and pi-electrons in the pyrazole and pyridine rings facilitates this adsorption process.

Studies on various pyridine-pyrazole compounds have demonstrated high inhibition efficiencies. researchgate.netresearchgate.net For example, 2-(3-methyl-1H-pyrazol-5-yl)pyridine has shown to be an effective inhibitor for steel in hydrochloric acid, acting primarily as a cathodic inhibitor. researchgate.net The adsorption of these molecules on the steel surface often follows established models like the Langmuir or Temkin isotherms. nih.govnih.gov

The molecular structure of the inhibitor plays a critical role in its performance. The presence of additional electron-donating or withdrawing groups can modify the electron density on the molecule, influencing its interaction with the metal surface. nih.govnih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to correlate the electronic properties of these molecules with their experimentally observed inhibition efficiencies, confirming that pyrazole derivatives are promising candidates for eco-friendly corrosion inhibitors. nih.govacs.org

Applications in Fluorescent Probes and Dyes

The inherent photophysical properties of the pyrazole ring system have led to its widespread use in the development of fluorescent probes and dyes. researchgate.netresearchgate.net When combined with a pyridine moiety, the resulting structure can act as a chemosensor for detecting metal ions. nih.gov

Derivatives of pyrazole, particularly pyrazolines, are known to be excellent fluorophores, often emitting in the blue region of the spectrum with high quantum yields. researchgate.net These properties can be modulated by introducing different substituents onto the aromatic rings. researchgate.netnih.gov For example, an acylhydrazone derivative containing a pyridine-pyrazole unit was reported as a fluorescent chemosensor for the selective detection of Al³⁺ ions. nih.gov The coordination of the metal ion to the probe restricts intramolecular rotations or photoinduced electron transfer (PET), leading to a significant enhancement in fluorescence intensity. nih.govnih.gov

Pyrazole groups are also incorporated into larger dye molecules, such as azopyrazolones, which include commercially important dyes like tartrazine. wikipedia.orgnih.gov The synthesis of novel pyrazole-containing boron(III) complexes has yielded fluorescent materials that emit in the green region of the visible spectrum and exhibit aggregation-induced emission enhancement, a valuable property for bioimaging applications. ktu.edu

Molecular Interactions in Biological Systems: Design and Analysis for 1 3 Pyridylmethyl Pyrazole Derivatives

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of 1-(3-Pyridylmethyl)pyrazole, SAR studies have provided valuable insights into the structural requirements for potent and selective interactions with various biological targets.

Key structural features that are often modulated in SAR studies of pyrazole (B372694) derivatives include:

Substituents on the pyrazole ring: The nature and position of substituents on the pyrazole core can significantly impact activity.

The pyridylmethyl group: Modifications to the pyridine (B92270) ring, such as the position of the nitrogen atom and the presence of other substituents, can alter binding affinity and selectivity. nih.gov

Linker between the pyrazole and other moieties: The length, flexibility, and chemical nature of any linker connecting the pyrazole to other parts of the molecule are important determinants of activity.

For instance, in the context of cannabinoid receptor antagonists, SAR studies of pyrazole derivatives have highlighted the importance of specific substitutions for potent and selective CB1 receptor antagonism. nih.gov These studies revealed that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were critical for high affinity. nih.gov While not directly involving a 3-pyridylmethyl group, these findings underscore the modular nature of the pyrazole scaffold and how systematic structural modifications can fine-tune biological activity.

Similarly, SAR studies on pyrazole derivatives as inhibitors of other targets, such as meprin α and β, have shown that even small changes, like the introduction of different sized residues at the 3(5)-position of the pyrazole, can lead to significant variations in inhibitory activity. nih.gov

Mechanistic Investigations of Enzyme Inhibition by Pyrazole-based Ligands

The 1-(3-Pyridylmethyl)pyrazole scaffold and its derivatives have been investigated as inhibitors of several important enzyme classes, including kinases, monoamine oxidases, and cytochrome P450.

Kinase Inhibition

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. mdpi.com Pyrazole-containing compounds have emerged as a significant class of kinase inhibitors. mdpi.commdpi.com The pyrazole scaffold can serve as a versatile template for designing inhibitors that target the ATP-binding pocket of kinases. mdpi.com For example, pyrazolo[3,4-d]pyrimidine derivatives have been evaluated as potent EGFR inhibitors. mdpi.com

The design of selective kinase inhibitors often involves modifying the substituents on the pyrazole ring to achieve specific interactions with the amino acid residues in the kinase active site. For example, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were designed as selective inhibitors of JNK3, a target for neurodegenerative diseases. nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. nih.gov Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com Pyrazole and pyrazoline derivatives have been extensively studied as MAO inhibitors. nih.govnih.govdrugbank.com

Studies on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have shown them to be potent and selective inhibitors of MAO-A. nih.gov The stereochemistry of these compounds can also play a crucial role in their inhibitory activity and selectivity. nih.gov Kinetic studies can reveal the mechanism of inhibition, such as whether it is competitive, non-competitive, or reversible. For instance, certain pyridazinobenzylpiperidine derivatives, which share some structural similarities with pyrazole-based compounds, have been identified as competitive and reversible MAO-B inhibitors. mdpi.com

Cytochrome P450 (CYP) Inhibition

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs. researchgate.net Inhibition of CYP enzymes can lead to drug-drug interactions. The azole heterocyclic scaffold, which includes pyrazole, is known for its ability to inhibit CYP450 isozymes. researchgate.net The nitrogen atoms in the pyrazole ring can coordinate with the heme iron of the CYP enzyme, leading to inhibition.

For example, furanocoumarins found in grapefruit juice are known to be both competitive and mechanism-based inhibitors of CYP3A4. amegroups.cn While these are not pyrazole derivatives, the mechanism of inhibition through interaction with the enzyme's active site is a relevant concept. Some pyrazole derivatives have been shown to be susceptible to cytochrome P450 oxidation, which is a key consideration in drug design.

Ligand-Receptor Interaction Analysis

The interaction of 1-(3-Pyridylmethyl)pyrazole derivatives with specific receptors is a key area of investigation for their therapeutic applications.

Retinoic Acid Receptor (RAR) Antagonism

The analysis of ligand-receptor interactions often involves techniques such as radioligand binding assays to determine the affinity of the compounds for the receptor and functional assays to assess their antagonist or agonist activity.

Rational Design of 1-(3-Pyridylmethyl)pyrazole Scaffolds as Molecular Probes

The 1-(3-Pyridylmethyl)pyrazole scaffold is a "privileged scaffold," meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. mdpi.comnih.gov This versatility makes it an excellent starting point for the rational design of molecular probes. Molecular probes are essential tools in chemical biology for studying biological processes.

The design process for molecular probes based on the 1-(3-Pyridylmethyl)pyrazole scaffold often involves:

Identifying a biological target of interest.

Using the pyrazole scaffold as a core structure.

Systematically modifying the substituents on the pyrazole and pyridine rings to optimize potency, selectivity, and other properties required for a probe, such as fluorescent tags or reactive groups for covalent labeling. biolmolchem.comnih.gov

For instance, pyrazole derivatives have been designed and synthesized to serve as pharmacological probes for characterizing cannabinoid receptor binding sites. nih.gov

Computational Molecular Docking and Binding Energy Calculations for Biological Targets

Computational methods, such as molecular docking and binding energy calculations, are powerful tools for understanding and predicting the interactions between 1-(3-Pyridylmethyl)pyrazole derivatives and their biological targets. rsc.orgresearchgate.netrsc.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. mdpi.com The results of docking studies can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. rsc.org For example, molecular docking studies of pyrazole derivatives as EGFR kinase inhibitors have revealed that they can form multiple hydrogen bonds with amino acids in the active site. rsc.org

Binding Energy Calculations: These calculations aim to estimate the strength of the interaction between a ligand and its target. savemyexams.comyoutube.comlabxchange.orgmathgptpro.com The binding free energy (ΔG) is a key thermodynamic parameter that determines the affinity of a ligand for its target. nih.gov Various computational methods can be used to calculate binding energies, ranging from relatively simple scoring functions used in docking to more rigorous but computationally expensive methods like free energy perturbation and thermodynamic integration. nih.gov

The following table summarizes some examples of computational studies on pyrazole derivatives:

| Compound Class | Target | Computational Method | Key Findings | Reference |

| 1,3,5-triazine-based pyrazole derivatives | EGFR kinase | Molecular Docking | Good affinity towards the target, forming multiple H-bonds with amino acids. | rsc.org |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | Bcl-2 | Molecular Docking | High binding affinity through key hydrogen bonding interactions. | rsc.org |

| 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives | MAO-A | Molecular Docking | S-enantiomer showed better binding than the R-enantiomer. | drugbank.com |

Future Research Directions and Emerging Trends

Innovative Strategies for Synthesis and Functionalization

The development of novel and efficient synthetic routes to 1-(3-Pyridylmethyl)pyrazole and its analogues is paramount for facilitating further research and application. Current research is moving beyond classical condensation reactions towards more sophisticated and sustainable methodologies.

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient and atom-economical approach to pyrazole (B372694) synthesis. nih.govmdpi.com MCRs allow for the rapid generation of diverse libraries of substituted pyrazoles by varying the individual components. beilstein-journals.org For instance, a four-component reaction involving an aldehyde, malononitrile, a hydrazine (B178648) derivative, and a β-ketoester can yield highly functionalized pyrano[2,3-c]pyrazoles in a one-pot process. nih.gov While not yet specifically detailed for 1-(3-Pyridylmethyl)pyrazole, the application of MCRs, such as a pseudo-four-component synthesis from 1,3-dicarbonyl compounds, hydrazines, and aldehydes, presents a promising strategy for its direct and regioselective synthesis. mdpi.com

Green Synthesis Methodologies: Environmentally benign synthetic methods are becoming increasingly important. This includes the use of water as a solvent, microwave-assisted synthesis, and solvent-free reaction conditions. nih.govrsc.org Microwave-assisted organic synthesis, for example, can significantly reduce reaction times and improve yields in the preparation of pyrazole derivatives. mdpi.comnih.govnih.gov A notable green approach is the "on water" synthesis of pyrazoles, which avoids the use of toxic organic solvents and often simplifies product purification. rsc.org The development of a green synthesis protocol for 1-(3-Pyridylmethyl)pyrazole, perhaps utilizing a recyclable catalyst in an aqueous medium, would be a significant step forward.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. mdpi.com Flow chemistry has been successfully applied to the synthesis of various pyrazole derivatives, including the copper-catalyzed cycloaddition of sydnones and terminal alkynes to produce 1,4-disubstituted pyrazoles. rsc.org A two-step flow strategy has also been developed for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine. mdpi.comresearchgate.net Adapting these flow methodologies to the synthesis of 1-(3-Pyridylmethyl)pyrazole could enable its large-scale and efficient production.

Post-Synthetic Functionalization: Beyond the initial synthesis of the pyrazole core, innovative functionalization strategies are crucial for tuning the properties of 1-(3-Pyridylmethyl)pyrazole. This includes the direct C-H functionalization of the pyrazole or pyridine (B92270) rings, which avoids the need for pre-functionalized starting materials. nih.gov Metal-catalyzed cross-coupling reactions are also powerful tools for introducing a wide range of substituents onto the heterocyclic framework, allowing for the fine-tuning of its electronic and steric properties for specific applications. mdpi.com

A summary of these innovative synthetic strategies is presented in the table below.

| Synthesis Strategy | Key Features | Potential Advantages for 1-(3-Pyridylmethyl)pyrazole |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more reactants. nih.govmdpi.com | High efficiency, atom economy, and rapid generation of diverse derivatives. beilstein-journals.org |

| Green Synthesis | Use of water as a solvent, microwave irradiation, solvent-free conditions. nih.govrsc.orgnih.gov | Reduced environmental impact, potentially shorter reaction times, and simplified workup. nih.gov |

| Flow Chemistry | Continuous reaction in a microreactor. mdpi.com | Enhanced safety, precise control over reaction parameters, and scalability. mdpi.comrsc.org |

| Post-Synthetic Functionalization | Direct C-H activation, metal-catalyzed cross-coupling. nih.govmdpi.com | Access to a wide range of derivatives from a common intermediate, enabling fine-tuning of properties. |

Exploration of Unconventional Coordination Modes and Polymetallic Systems

The coordination chemistry of 1-(3-Pyridylmethyl)pyrazole is a rich area for exploration, with the potential to uncover novel structures and reactivity. The ligand's combination of a pyrazole and a pyridine ring allows for a variety of coordination modes.

Unconventional Coordination: While the typical κ²-N,N' coordination through the pyridine nitrogen and one of the pyrazole nitrogens is common, other coordination modes are possible. mdpi.com For instance, the pyrazole ring can act as a bridging ligand between two metal centers, leading to the formation of dimeric or polymeric structures. The deprotonated pyrazolate anion is particularly effective at bridging metal ions. Research into controlling the coordination mode through variation of the metal ion, counter-anion, and reaction conditions could lead to the isolation of complexes with unique geometries and properties.

Polymetallic Systems: The ability of pyrazole-based ligands to bridge multiple metal centers makes them excellent candidates for the construction of polymetallic clusters. cabidigitallibrary.org These clusters are of interest for their potential applications in magnetism, catalysis, and as models for metalloenzymes. By designing derivatives of 1-(3-Pyridylmethyl)pyrazole with additional donor arms, it may be possible to direct the assembly of higher nuclearity clusters with specific topologies. For example, the use of bis(pyrazolyl)methane ligands, which are structurally related to 1-(3-Pyridylmethyl)pyrazole, has led to the formation of a variety of coordination polymers and discrete multinuclear complexes. longdom.org

Heterobimetallic Complexes: The ditopic nature of 1-(3-Pyridylmethyl)pyrazole, with two distinct nitrogen donor environments (pyrazole and pyridine), opens up the possibility of creating heterobimetallic complexes. By selectively coordinating different metal ions to the two different nitrogen sites, it would be possible to construct complexes with unique electronic and catalytic properties arising from the synergistic interaction between the two different metals.

Design of Next-Generation Catalysts with Enhanced Selectivity and Efficiency

Pyridylpyrazole ligands have already shown promise in catalysis, and there is significant scope for designing next-generation catalysts based on the 1-(3-Pyridylmethyl)pyrazole framework with improved performance.

Asymmetric Catalysis: The development of chiral derivatives of 1-(3-Pyridylmethyl)pyrazole is a key step towards their use in asymmetric catalysis. Introducing chirality, for instance by substitution on the methylene (B1212753) bridge or on the pyrazole or pyridine rings, could lead to the development of highly enantioselective catalysts for a variety of organic transformations.

Tandem and Cascade Catalysis: The bifunctional nature of 1-(3-Pyridylmethyl)pyrazole complexes, with both a metal center and potentially reactive sites on the ligand, could be exploited in tandem or cascade catalysis. For example, a metal complex could catalyze one step of a reaction sequence, while a functional group on the ligand participates in a subsequent step, all within a single catalytic cycle.

Water-Soluble Catalysts: For applications in green chemistry, the development of water-soluble catalysts is highly desirable. Functionalizing the 1-(3-Pyridylmethyl)pyrazole ligand with hydrophilic groups, such as sulfonates or quaternary ammonium (B1175870) salts, could lead to the creation of efficient and recyclable aqueous-phase catalysts.

A summary of research directions for next-generation catalysts is provided in the table below.

| Research Direction | Approach | Potential Outcome |

| Asymmetric Catalysis | Introduction of chiral centers into the ligand structure. | Highly enantioselective catalysts for the synthesis of chiral molecules. |

| Tandem Catalysis | Exploiting the bifunctional nature of the ligand-metal complex. | More efficient and complex transformations in a single pot. |

| Water-Soluble Catalysts | Functionalization with hydrophilic groups. | Recyclable and environmentally friendly catalytic systems. |

Advanced Integrated Experimental and Computational Methodologies

The synergy between experimental and computational techniques is a powerful tool for accelerating the discovery and development of new molecules and materials based on 1-(3-Pyridylmethyl)pyrazole.

Computational Screening and Design: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, stability, and reactivity of 1-(3-Pyridylmethyl)pyrazole and its metal complexes. researchgate.net This allows for the in-silico screening of large libraries of potential ligands and catalysts, prioritizing the most promising candidates for synthesis and experimental validation. Computational studies can also provide insights into reaction mechanisms, helping to rationalize experimental observations and guide the design of improved systems.

Advanced Spectroscopic and Crystallographic Analysis: The detailed characterization of 1-(3-Pyridylmethyl)pyrazole and its derivatives is crucial for understanding their structure-property relationships. Advanced techniques such as 2D NMR spectroscopy, single-crystal X-ray diffraction, and specialized mass spectrometry methods can provide detailed structural information in solution and in the solid state. Combining these experimental data with computational models can lead to a more complete understanding of the system's behavior.

In Situ and Operando Spectroscopy: To gain a deeper understanding of catalytic processes involving 1-(3-Pyridylmethyl)pyrazole complexes, in situ and operando spectroscopic techniques are invaluable. These methods allow for the monitoring of the catalyst and reacting species under actual reaction conditions, providing real-time information about the active catalytic species and reaction intermediates.

Development of Novel Functional Materials with Tailored Properties

The unique structural and electronic properties of 1-(3-Pyridylmethyl)pyrazole make it an attractive building block for the development of new functional materials.

Metal-Organic Frameworks (MOFs): The ability of 1-(3-Pyridylmethyl)pyrazole to act as a linker between metal ions can be exploited to construct MOFs. These materials are highly porous and have potential applications in gas storage and separation, catalysis, and sensing. By modifying the substituents on the 1-(3-Pyridylmethyl)pyrazole ligand, it is possible to tune the pore size, shape, and functionality of the resulting MOF.

Luminescent Materials: Pyrazole derivatives are known to form complexes with d¹⁰ metal ions, such as Zn(II) and Cd(II), that can exhibit interesting photoluminescent properties. The emission wavelength and quantum yield of these materials can be tuned by modifying the ligand structure and the coordination environment of the metal ion. This opens up possibilities for their use in applications such as organic light-emitting diodes (OLEDs) and chemical sensors.

Smart Materials: By incorporating photo- or thermo-responsive moieties into the 1-(3-Pyridylmethyl)pyrazole scaffold, it may be possible to create "smart" materials that change their properties in response to external stimuli. For example, the incorporation of an azobenzene (B91143) unit could lead to materials whose color or fluorescence can be switched with light.

Structure-Based Design of Chemical Probes for Complex Biological Pathways

The pyrazole scaffold is a common feature in many biologically active compounds. Structure-based drug design is a powerful strategy for developing potent and selective inhibitors of biological targets, and this approach can be applied to the design of chemical probes based on 1-(3-Pyridylmethyl)pyrazole.

Kinase Inhibitors: Protein kinases are a major class of drug targets, and many kinase inhibitors contain a pyrazole core. By using the crystal structure of a target kinase, it is possible to design 1-(3-Pyridylmethyl)pyrazole derivatives that fit snugly into the ATP-binding site and make specific interactions with the protein, leading to high potency and selectivity.

Enzyme Inhibitors: Besides kinases, other enzymes can be targeted with pyrazole-based inhibitors. For example, pyrazole derivatives have been designed as inhibitors of β-secretase, an enzyme involved in Alzheimer's disease. rsc.org Structure-based design can be used to optimize the interactions of the 1-(3-Pyridylmethyl)pyrazole scaffold with the active site of the target enzyme.

Probes for Chemical Biology: Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native cellular environment. Potent, selective, and cell-permeable inhibitors based on the 1-(3-Pyridylmethyl)pyrazole scaffold can be developed as chemical probes to investigate the roles of specific proteins in complex biological pathways. The development of such probes would be greatly facilitated by an iterative process of structure-based design, chemical synthesis, and biological evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.